molecular formula C15H11F3O2 B6384185 5-(4-Acetylphenyl)-3-trifluoromethylphenol CAS No. 1261958-70-6

5-(4-Acetylphenyl)-3-trifluoromethylphenol

Cat. No.: B6384185
CAS No.: 1261958-70-6
M. Wt: 280.24 g/mol
InChI Key: USLPBQFKXBJCFF-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, a trifluoromethyl group, and a phenol group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a base like potassium carbonate. The phenol group is often introduced through a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(4-Acetylphenyl)-3-trifluoromethylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-3-trifluoromethylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their function. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-Trifluoromethylphenol: Lacks the acetyl group, affecting its reactivity and applications.

    5-(4-Acetylphenyl)-2-trifluoromethylphenol: Positional isomer with different physical and chemical properties.

Uniqueness

5-(4-Acetylphenyl)-3-trifluoromethylphenol is unique due to the combination of the acetyl, trifluoromethyl, and phenol groups in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9(19)10-2-4-11(5-3-10)12-6-13(15(16,17)18)8-14(20)7-12/h2-8,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPBQFKXBJCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686592
Record name 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-70-6
Record name 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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